molecular formula C19H19N3O3S B2769635 Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate CAS No. 691866-93-0

Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate

Cat. No.: B2769635
CAS No.: 691866-93-0
M. Wt: 369.44
InChI Key: IWIDLZVZYNYLTL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 52505-56-3. It has a molecular weight of 250.32 . This compound is used as a versatile precursor to prepare several heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound involves the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S_NAr reactions . The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of sodium ethoxide yielded a compound, which underwent Thrope–Ziegler cyclization in 10% ethanolic KOH to afford the ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .


Chemical Reactions Analysis

Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a polyfunctional compound possessing both nucleophilic and electrophilic properties . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .


Physical and Chemical Properties Analysis

This compound has a melting point of 135°C .

Scientific Research Applications

Synthesis Methodologies

One area of application involves the development of enantiopure ethyl ketones through a process that leverages the chelating ability of α-OBn amides, demonstrating the compound's utility in achieving high yields of enantiopure ethyl ketones (Martin et al., 1997). Furthermore, its role in the synthesis of pyridothienopyrimidines through the Thorpe-Ziegler reaction highlights its versatility in creating complex heterocyclic structures with potential biological activities (Medvedeva et al., 2010).

Heterocyclic Chemistry Applications

The compound's application extends to the field of heterocyclic chemistry, where it serves as a precursor in the synthesis of various heterocyclic systems. For example, its use in the synthesis of 3-carboxamido-4-carboxylic acid derivatives of isoxazole and pyrazole demonstrates its potential as a versatile building block for constructing complex molecules (Vicentini et al., 2000). Additionally, its involvement in generating 7,9-dimethylthieno-[2,3-b:4,5-b‘]dipyridines through Friedländer and related reactions further exemplifies its utility in heterocyclic compound synthesis (El-Dean et al., 2009).

Properties

IUPAC Name

ethyl 2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-4-25-19(24)12-7-5-6-8-13(12)22-17(23)16-15(20)14-10(2)9-11(3)21-18(14)26-16/h5-9H,4,20H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIDLZVZYNYLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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